
1-(Benzyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butoxycarbonyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.
Attachment of the fluorophenyl group: This can be done via a nucleophilic substitution reaction.
Final coupling and deprotection steps: These steps involve the coupling of the intermediate with the desired carboxylic acid and subsequent deprotection of the tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve efficiency and scalability.
化学反応の分析
Types of Reactions
5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
作用機序
The mechanism of action of 5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.
Fluorophenyl derivatives: Compounds with a fluorophenyl group can have similar reactivity and applications, but their overall properties depend on the rest of the molecule.
Uniqueness
What sets 5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of the tert-butoxycarbonyl group, for example, provides a protective function that can be selectively removed under specific conditions, allowing for further functionalization.
特性
分子式 |
C21H28N2O2 |
|---|---|
分子量 |
340.5 g/mol |
IUPAC名 |
1-(4-benzylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C21H28N2O2/c24-21(18-25-17-20-9-5-2-6-10-20)16-23-13-11-22(12-14-23)15-19-7-3-1-4-8-19/h1-10,21,24H,11-18H2 |
InChIキー |
IFELFPSTWKRDLF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COCC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



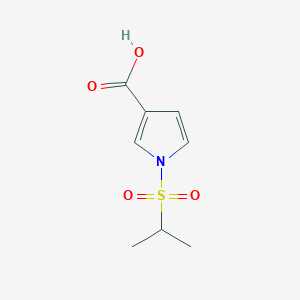
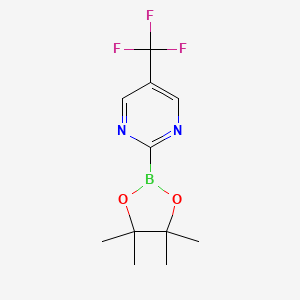
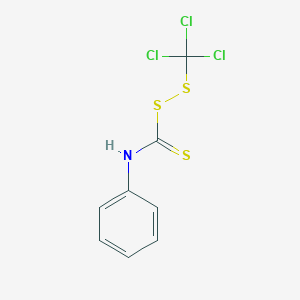
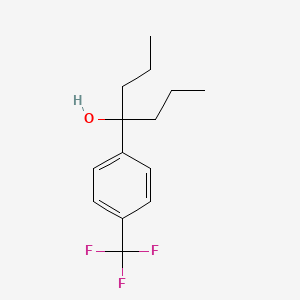
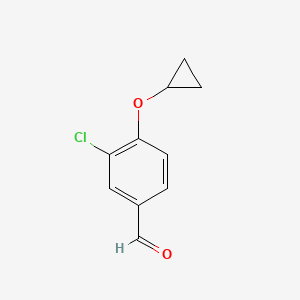

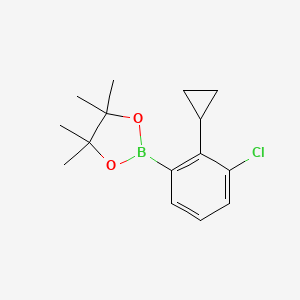
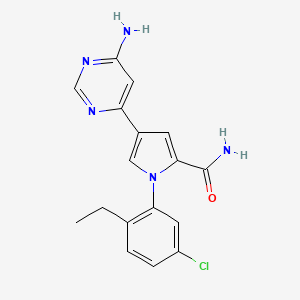
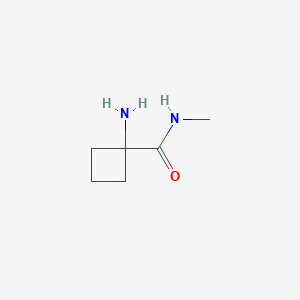
![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)

![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline](/img/structure/B13983513.png)
![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)
